6-Bromo-4-chloro-2-ethylquinazoline
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Overview
Description
6-Bromo-4-chloro-2-ethylquinazoline is a quinazoline derivative with the molecular formula C10H8BrClN2. This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-ethylquinazoline typically involves the reaction of 2-ethylquinazoline with bromine and chlorine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-ethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are used under controlled conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different quinazoline derivatives .
Scientific Research Applications
6-Bromo-4-chloro-2-ethylquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethylquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
6-Bromo-4-chloro-2-ethylquinazoline can be compared with other quinazoline derivatives, such as:
6-Bromo-4-chloro-2-ethylquinoline: Similar in structure but with different biological activities.
Quinazoline-4(3H)-one derivatives: Known for their anticancer and antimicrobial properties.
2-Ethylquinazoline: The parent compound used in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H8BrClN2 |
---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-2-9-13-8-4-3-6(11)5-7(8)10(12)14-9/h3-5H,2H2,1H3 |
InChI Key |
DCNPUBMFLMGIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origin of Product |
United States |
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